molecular formula C14H21NO B5407361 N-[1-(2,4-dimethylphenyl)ethyl]butanamide

N-[1-(2,4-dimethylphenyl)ethyl]butanamide

Cat. No.: B5407361
M. Wt: 219.32 g/mol
InChI Key: QHXUEHIUGPLISE-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]butanamide is an organic compound with the molecular formula C14H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its unique chemical structure, which includes a butanamide backbone substituted with a 2,4-dimethylphenyl group.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]butanamide typically involves the reaction of 2,4-dimethylphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]butanamide is unique due to its specific substitution pattern and the presence of both an aromatic ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-6-14(16)15-12(4)13-8-7-10(2)9-11(13)3/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXUEHIUGPLISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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